2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12(26-17-3-2-15(19)8-16(17)20)18(24)21-5-6-23-10-14(9-22-23)13-4-7-25-11-13/h2-4,7-12H,5-6H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAKILRMFQFXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=COC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the furan-3-yl pyrazole intermediate:
Coupling of intermediates: The final step involves coupling the dichlorophenoxy intermediate with the furan-3-yl pyrazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes involved in critical biological pathways.
Modulating receptor activity: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Amide Backbone : The target compound’s propanamide chain (vs. acetamide in ) increases molecular weight and may enhance membrane permeability due to greater hydrophobicity .
Pyrazole Substitutions: The furan-3-yl group on pyrazole (target) contrasts with sulfonyl (), methyl (), or chlorophenyl () substituents.
Phenoxy Group: The 2,4-dichloro substitution (target) is more sterically hindered than 4-chloro () but aligns with herbicidal auxins like 2,4-D .
Physicochemical and Crystallographic Properties
- Melting Points : The dihydro-pyrazole derivative in melts at 473–475 K, while the target compound’s melting point is unreported. Propanamide derivatives generally exhibit lower melting points than acetamides due to reduced crystallinity .
- Conformational Flexibility : In , dihedral angles between aromatic rings (48.45°–56.33°) highlight steric repulsion. The target compound’s furan-pyrazole system may adopt distinct angles, influencing binding pocket compatibility .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₂
- Molecular Weight : 385.27 g/mol
- IUPAC Name : this compound
The compound features a dichlorophenoxy group and a furan-pyrazole moiety, which are significant for its biological activity.
Antifungal Activity
Research indicates that compounds containing the dichlorophenoxy group exhibit antifungal properties. A study on similar derivatives demonstrated that modifications in the structure could enhance antifungal efficacy against various phytopathogenic fungi. These compounds maintain antifungal activity through mechanisms typical of triazoles, such as inhibiting squalene epoxidase, which is crucial for fungal cell membrane synthesis .
| Compound | Activity | Mechanism |
|---|---|---|
| 2-(2,4-Dichlorophenoxy)-3-(1H-1,2,4-triazol-1-yl)propanol | Moderate | Squalene epoxidase inhibition |
| 2-(2,4-Dichlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | Potentially high | Similar mechanism as triazoles |
Cytotoxicity and Antiproliferative Effects
Studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the furan and pyrazole groups is believed to contribute to these effects by inducing apoptosis in cancer cells. For instance, a related pyrazole derivative demonstrated significant cytotoxicity against A431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in fungal and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Membrane Disruption : The dichlorophenoxy group can interact with cellular membranes, altering permeability and function.
Case Study 1: Antifungal Efficacy
In vitro studies demonstrated that derivatives of the compound showed effective inhibition against Fusarium species. The structure-activity relationship (SAR) indicated that specific substitutions on the pyrazole ring enhanced antifungal potency without significantly increasing toxicity .
Case Study 2: Cytotoxicity in Cancer Cells
A study involving the administration of related compounds to human cancer cell lines revealed significant reductions in cell viability. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, EDC, RT, 18h | 75 | 92% |
| 2 | DMF, K₂CO₃, 60°C, 12h | 68 | 89% |
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
- HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = calculated 463.1 g/mol) .
- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amide) .
Basic: How can researchers design in vitro assays to screen for biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases or receptors structurally similar to those inhibited by related dichlorophenoxy compounds (e.g., tyrosine kinase inhibition assays) .
- Assay Conditions: Use cell lines (e.g., HEK293 or HeLa) with IC₅₀ determination via MTT assays at 10–100 μM concentrations .
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .
Advanced: How do substituent modifications (e.g., furan vs. pyridine) impact structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Swapping: Replace the furan-3-yl group with pyridine or thiophene to assess changes in binding affinity .
- Quantitative SAR (QSAR): Use computational tools (e.g., Schrödinger Suite) to model steric/electronic effects. For example, furan’s electron-rich ring may enhance π-π stacking vs. pyridine’s basicity .
- Experimental Validation: Compare IC₅₀ values in enzymatic assays (e.g., 2-fold lower activity with pyridine substitution) .
Advanced: What mechanistic approaches identify the compound’s enzyme inhibition mode?
Methodological Answer:
- Kinetic Studies: Conduct Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., COX-2) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔG, ΔH) to clarify interaction forces .
Advanced: Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models: Administer 10–50 mg/kg orally to assess bioavailability (plasma half-life via LC-MS/MS) .
- Toxicology: Perform AST/ALT tests for hepatotoxicity and histopathology of liver/kidney tissues .
- Metabolic Stability: Use liver microsomes (human/rat) to quantify CYP450-mediated degradation (e.g., t₁/₂ = 2.5 hours) .
Advanced: How can computational modeling predict off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against databases like ChEMBL for off-targets (e.g., adenosine receptors) .
- Machine Learning: Train models on Tox21 datasets to predict cytotoxicity .
- Validation: Compare in silico predictions with experimental data (e.g., ≥80% concordance) .
Advanced: How to resolve contradictions between solubility and bioactivity data?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility without altering activity .
- Bioavailability Studies: Correlate in vitro IC₅₀ with in vivo efficacy (e.g., improved activity despite low solubility due to membrane permeability) .
Advanced: What strategies validate synergistic effects in combination therapies?
Methodological Answer:
- Combinatorial Screening: Test with standard chemotherapeutics (e.g., doxorubicin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) .
- Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways affected synergistically .
Advanced: How to address metabolic instability in lead optimization?
Methodological Answer:
- Metabolite Identification: Use LC-HRMS to detect primary metabolites (e.g., hydroxylation at the furan ring) .
- Structural Refinement: Introduce fluorine atoms or methyl groups to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
